molecular formula C16H20Cl3NO2 B12428574 methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

Cat. No.: B12428574
M. Wt: 367.7 g/mol
InChI Key: RHWDQYHGQIZSGW-KYOVORSZSA-N
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Description

Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a bicyclic octane ring system, a dichlorophenyl group, and a trideuteriomethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride involves multiple steps:

    Formation of the bicyclic octane ring: This step typically involves a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the dichlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction.

    Incorporation of the trideuteriomethyl group: This step involves the use of deuterated reagents to introduce the trideuteriomethyl group.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system.

    Reduction: Reduction reactions can occur at the dichlorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trideuteriomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the bicyclic ring.

    Reduction: Reduced derivatives of the dichlorophenyl group.

    Substitution: Substituted derivatives at the trideuteriomethyl group.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its unique structure makes it a valuable tool for studying various organic reaction mechanisms.

Biology

    Biochemical studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Medicine

    Pharmaceutical research: Its potential pharmacological properties make it a candidate for drug development and testing.

Industry

    Material science: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Uniqueness

The presence of the trideuteriomethyl group in methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride distinguishes it from other similar compounds. This deuterium substitution can lead to differences in metabolic stability, binding affinity, and overall biological activity.

Properties

Molecular Formula

C16H20Cl3NO2

Molecular Weight

367.7 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C16H19Cl2NO2.ClH/c1-19-10-4-6-14(19)15(16(20)21-2)11(8-10)9-3-5-12(17)13(18)7-9;/h3,5,7,10-11,14-15H,4,6,8H2,1-2H3;1H/t10-,11+,14+,15-;/m0./s1/i1D3;

InChI Key

RHWDQYHGQIZSGW-KYOVORSZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC.Cl

Origin of Product

United States

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